molecular formula C7H7ClOS B2480612 1-(3-Chlorothiophen-2-yl)propan-1-one CAS No. 1531658-69-1

1-(3-Chlorothiophen-2-yl)propan-1-one

Cat. No.: B2480612
CAS No.: 1531658-69-1
M. Wt: 174.64
InChI Key: XMICKSYLNWDKFF-UHFFFAOYSA-N
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Description

1-(3-Chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a ketone derivative of thiophene, characterized by the presence of a chlorine atom at the 3-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chlorothiophen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorothiophen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Chlorothiophen-2-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chlorothiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorothiophen-3-yl)propan-1-one: Similar structure but with the chlorine atom at a different position on the thiophene ring.

    1-(3-Bromothiophen-2-yl)propan-1-one: Bromine atom instead of chlorine.

    1-(3-Methylthiophen-2-yl)propan-1-one: Methyl group instead of chlorine.

Uniqueness

1-(3-Chlorothiophen-2-yl)propan-1-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

1-(3-chlorothiophen-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-2-6(9)7-5(8)3-4-10-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMICKSYLNWDKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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